molecular formula C27H18Cl2N4O6 B11690842 N,N'-[methanediylbis(3-nitrobenzene-4,1-diyl)]bis(2-chlorobenzamide)

N,N'-[methanediylbis(3-nitrobenzene-4,1-diyl)]bis(2-chlorobenzamide)

Cat. No.: B11690842
M. Wt: 565.4 g/mol
InChI Key: JDYDGHWSJYMOPZ-UHFFFAOYSA-N
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Description

2-CHLORO-N-(4-{[4-(2-CHLOROBENZAMIDO)-2-NITROPHENYL]METHYL}-3-NITROPHENYL)BENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple nitro and chloro groups attached to a benzamide core. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-CHLORO-N-(4-{[4-(2-CHLOROBENZAMIDO)-2-NITROPHENYL]METHYL}-3-NITROPHENYL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the nitration of a suitable aromatic precursor to introduce nitro groups. This is followed by chlorination to add chloro groups at specific positions on the aromatic ring. The final step involves the formation of the benzamide linkage through an amide coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Types of Reactions:

    Oxidation: The nitro groups in the compound can undergo reduction to form amino groups.

    Reduction: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Amino derivatives: from the reduction of nitro groups.

    Substituted aromatic compounds: from nucleophilic substitution reactions.

Scientific Research Applications

2-CHLORO-N-(4-{[4-(2-CHLOROBENZAMIDO)-2-NITROPHENYL]METHYL}-3-NITROPHENYL)BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-(4-{[4-(2-CHLOROBENZAMIDO)-2-NITROPHENYL]METHYL}-3-NITROPHENYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s nitro and chloro groups can form specific interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

  • 2-CHLORO-N-(4-(2-CHLOROBENZOYL)AMINO)-3-NITROPHENYL)BENZAMIDE
  • 2-CHLORO-N-(4-METHYL-2-PYRIMIDINYL)BENZAMIDE

Comparison: Compared to similar compounds, 2-CHLORO-N-(4-{[4-(2-CHLOROBENZAMIDO)-2-NITROPHENYL]METHYL}-3-NITROPHENYL)BENZAMIDE is unique due to its specific arrangement of nitro and chloro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C27H18Cl2N4O6

Molecular Weight

565.4 g/mol

IUPAC Name

2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]-2-nitrophenyl]methyl]-3-nitrophenyl]benzamide

InChI

InChI=1S/C27H18Cl2N4O6/c28-22-7-3-1-5-20(22)26(34)30-18-11-9-16(24(14-18)32(36)37)13-17-10-12-19(15-25(17)33(38)39)31-27(35)21-6-2-4-8-23(21)29/h1-12,14-15H,13H2,(H,30,34)(H,31,35)

InChI Key

JDYDGHWSJYMOPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)CC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4Cl)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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